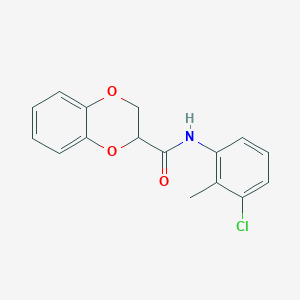

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system fused with a carboxamide group and a chlorinated methylphenyl substituent

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-10-11(17)5-4-6-12(10)18-16(19)15-9-20-13-7-2-3-8-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLPJUSQTXVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324460 | |

| Record name | N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304888-53-7 | |

| Record name | N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine intermediate with an appropriate amine derivative, such as 3-chloro-2-methylaniline, under amide coupling conditions.

Final Product Formation: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as efficient purification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

Medicine:

Drug Development: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chlorinated methylphenyl group but differs in the heterocyclic ring structure.

3-(4-fluorophenyl)thiophene: Another compound with a similar phenyl substitution but with a thiophene ring instead of a benzodioxine ring.

Uniqueness: N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Chemical Formula : C16H14ClNO3

- CAS Number : 304888-53-7

- Molecular Weight : 303.748 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Alpha1-Adrenoreceptors : Studies have shown that related compounds exhibit high affinity for alpha1D and alpha1B adrenoreceptor subtypes, which are involved in apoptosis and cell proliferation modulation in cancer cells .

- Tyrosinase Inhibition : The compound may also act as a tyrosinase inhibitor, impacting melanin production and potentially offering therapeutic benefits in skin-related conditions .

Antitumor Activity

In vitro studies using the sulforhodamine B (SRB) assay on human prostate cancer PC-3 cells demonstrated that compounds with structural similarities exhibited significant antitumor activity at low micromolar concentrations. The efficacy was evaluated based on three parameters: GI50 (concentration inhibiting 50% of cell growth), TGI (total growth inhibition), and LC50 (lethal concentration) .

Tyrosinase Inhibition Studies

The inhibitory effects on mushroom tyrosinase were assessed using various analogs. The results indicated that certain analogs achieved IC50 values significantly lower than the reference compound kojic acid, suggesting strong inhibitory potential .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Kojic Acid | 24.09 | Reference compound |

| Analog 1 | 17.62 | Strong inhibition |

| Analog 3 | 0.08 | Potent inhibitor |

Study on Alpha1-Adrenoreceptor Antagonists

A series of studies focused on the synthesis of new alpha1-adrenoreceptor antagonists derived from phendioxan analogs. These studies highlighted the ability of certain compounds to modulate receptor expression and induce apoptosis in prostate cancer cells through adrenergic signaling pathways .

Melanin Production Inhibition

In cellular assays using B16F10 murine melanoma cells, several analogs demonstrated the ability to inhibit melanin production effectively. The anti-melanogenic effects were attributed to their interaction with tyrosinase and subsequent downstream signaling pathways .

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step procedures:

- Benzodioxine core formation : Cyclocondensation of catechol derivatives with epichlorohydrin or glyoxal under acidic conditions to form the 2,3-dihydro-1,4-benzodioxine scaffold .

- Carboxamide coupling : Reacting the benzodioxine carboxylic acid with 3-chloro-2-methylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What key functional groups influence the compound’s reactivity and bioactivity?

- Chloro-methylphenyl group : Enhances lipophilicity and potential π-π stacking with biological targets, influencing receptor binding .

- Benzodioxine ring : Provides structural rigidity and electron-rich regions for hydrogen bonding or van der Waals interactions .

- Carboxamide linker : Facilitates hydrogen bonding with enzymes or receptors, critical for target engagement .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : / NMR to verify proton/carbon environments, especially distinguishing diastereotopic protons in the benzodioxine ring .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .

Q. How should researchers evaluate the compound’s stability under laboratory conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for benzodioxines) .

- Photostability : Exposure to UV light (λ = 365 nm) for 24 hours, monitored via HPLC to detect degradation products .

- Storage : Lyophilized solid stored at -20°C under argon; solutions in DMSO kept at -80°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent modulation : Replace the 3-chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter binding affinity .

- Scaffold hybridization : Integrate heterocycles (e.g., oxadiazole from ) to enhance metabolic stability or target selectivity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with enzymes like cyclooxygenase-2 or kinase targets .

Q. How should researchers address contradictory data in biological assay results?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological conditions .

- Metabolite interference : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What mechanistic hypotheses explain its interaction with biological targets?

- Enzyme inhibition : Competitive inhibition via carboxamide binding to catalytic sites (e.g., HDACs or kinases), supported by kinetic assays (Lineweaver-Burk plots) .

- Receptor antagonism : Blockade of GPCRs (e.g., serotonin receptors) through chloro-methylphenyl group insertion into hydrophobic pockets .

- ROS modulation : Electrochemical studies (cyclic voltammetry) to assess redox activity linked to antioxidant/pro-oxidant effects .

Q. What toxicity profiles should be prioritized in preclinical studies?

- Cytotoxicity : MTT assays on HEK-293 and HepG2 cells to determine IC values and selectivity indices .

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA strand breaks .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.